![molecular formula C5H11ClN2S B1143389 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 1121-91-1](/img/structure/B1143389.png)
6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Overview
Description
“6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine” belongs to the class of organic compounds known as 1,3-thiazines . These are organic compounds containing 1,3-thiazine, a six-member ring .
Molecular Structure Analysis
The molecular formula of “6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine” is C5H10N2S . The InChI representation of the molecule is InChI=1S/C5H10N2S/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3,(H2,6,7) .Physical And Chemical Properties Analysis
The average mass of “6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine” is 130.211 Da . The molecule has a net charge of 0 .Scientific Research Applications
Pharmacology: Nitric Oxide Synthase Inhibition
This compound has been identified as a selective type II (inducible) nitric oxide synthase (NOS) inhibitor . It’s particularly significant in pharmacological research aimed at controlling inflammatory responses, as excessive production of nitric oxide by inducible NOS can lead to inflammation and tissue damage.
Chemical Synthesis: Building Block for Thiazine Derivatives
The structure of 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine makes it a valuable building block for the synthesis of various thiazine derivatives . These derivatives are important for creating new molecules with potential therapeutic effects.
Biochemistry: Metabolite Analysis
As a metabolite, this compound’s presence and concentration in biological samples can be an indicator of certain biochemical pathways or disease states . Its detection and quantification are crucial for metabolic studies and diagnostic research.
Mechanism of Action
Target of Action
The primary target of 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine, also known as 2-amino-5,6-dihydro-6-methyl-4h-1,3-thiazine, is the Type II (inducible) nitric oxide synthase (iNOS) . iNOS is an enzyme responsible for the production of nitric oxide, a key player in the immune response and inflammation.
Mode of Action
2-amino-5,6-dihydro-6-methyl-4h-1,3-thiazine acts as a selective inhibitor of iNOS . By inhibiting iNOS, it reduces the production of nitric oxide, thereby modulating the immune response and inflammation.
Biochemical Pathways
The inhibition of iNOS affects the nitric oxide pathway . Nitric oxide is a signaling molecule involved in various physiological and pathological processes. By inhibiting its production, 2-amino-5,6-dihydro-6-methyl-4h-1,3-thiazine can influence these processes, particularly those related to immune response and inflammation .
Pharmacokinetics
It is known to be soluble in water , which suggests it could have good bioavailability
Result of Action
By inhibiting iNOS and reducing nitric oxide production, 2-amino-5,6-dihydro-6-methyl-4h-1,3-thiazine can modulate the immune response and inflammation. It has been tested against lipopolysaccharide (LPS)-induced inflammation in rats, showing promising results .
properties
IUPAC Name |
6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATVOUKHGLKDGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017097 | |
Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
CAS RN |
1121-91-1 | |
Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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